molecular formula C16H12N4O5 B3826984 N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

Cat. No.: B3826984
M. Wt: 340.29 g/mol
InChI Key: DBRFEGQPIWKGSJ-UHFFFAOYSA-N
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Description

N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a nitro group, an indole core, and a phenoxyacetohydrazide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Nitration: The indole derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Hydrazide Formation: The nitroindole is then reacted with phenoxyacetic acid hydrazide under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The carbonyl group in the indole core can undergo reduction to form alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino derivatives: From reduction of the nitro group.

    Alcohol derivatives: From reduction of the carbonyl group.

    Substituted phenoxy derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer therapy.

Medicine

Medically, the compound is investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable and vibrant color properties. It also finds applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes involved in cell division. The nitro group plays a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thiophenecarbohydrazide
  • N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(3-nitrophenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide stands out due to its phenoxyacetohydrazide moiety, which imparts unique chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-14(9-25-11-4-2-1-3-5-11)18-19-15-12-8-10(20(23)24)6-7-13(12)17-16(15)22/h1-8,17,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRFEGQPIWKGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 2
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 3
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 5
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide

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